1-Allylcyclopropanecarbonitrile
Overview
Description
1-Allylcyclopropanecarbonitrile is a cyclic organic compound belonging to the family of nitriles. It is a colorless liquid with a pungent odor and is known for its unique chemical structure and biological activity. The molecular formula of this compound is C7H9N, and it has a molecular weight of 107.15 g/mol.
Preparation Methods
1-Allylcyclopropanecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1-Cyclopropylcarbinol with allyl bromide. This reaction typically requires specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Allylcyclopropanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Allylcyclopropanecarbonitrile has gained significant attention in scientific research due to its unique properties. It is used in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Allylcyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-Allylcyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropylcarbinol: A precursor in its synthesis.
Allyl bromide: Another reagent used in its preparation.
Other functionalized cyclopropanes: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of an allyl group and a cyclopropane ring, which imparts distinct chemical and biological properties.
Biological Activity
1-Allylcyclopropanecarbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring with an allyl group and a carbonitrile functional group. Its chemical formula is C_6H_9N, and it exhibits unique reactivity due to the strain in the cyclopropane ring, making it a candidate for various biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopropane can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Properties
This compound has demonstrated promising anticancer activity in vitro. A study investigating structurally related compounds found that they exhibited antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) cells. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Similar Compound A | DU-145 | TBD | Cell cycle arrest |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.
- Modulation of Signaling Pathways : Potential interference with signaling pathways such as MAPK or PI3K/Akt has been suggested.
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound analogs on human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential role in cancer treatment.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of cyclopropane derivatives against resistant bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibiotics due to their ability to overcome resistance mechanisms.
Properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-3-7(6-8)4-5-7/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYUSYFQQSRDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.